molecular formula C14H24N2O2S B2985704 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide CAS No. 2415570-17-9

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide

Cat. No.: B2985704
CAS No.: 2415570-17-9
M. Wt: 284.42
InChI Key: NTSLUFUOEUWGAB-UHFFFAOYSA-N
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Description

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide: is a synthetic organic compound with the molecular formula C14H24N2O2S This compound features a cyclopropane carboxamide core linked to a thiomorpholine ring via an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Carboxamide Core: This can be achieved through the reaction of cyclopropanecarboxylic acid with an appropriate amine under dehydrating conditions to form the carboxamide.

    Thiomorpholine Ring Introduction: The thiomorpholine ring can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an intermediate compound.

    Oxane Moiety Attachment: The oxane group is typically introduced through etherification reactions, where an oxane derivative reacts with the intermediate compound containing the thiomorpholine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring and oxane moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Morpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    N-[(4-Piperidin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide is unique due to the presence of the sulfur atom in the thiomorpholine ring, which can impart different chemical reactivity and biological activity compared to its oxygen or nitrogen analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c17-13(12-1-2-12)15-11-14(3-7-18-8-4-14)16-5-9-19-10-6-16/h12H,1-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSLUFUOEUWGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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